5-(2-Fluoro-5-methoxyphenyl)picolinic acid
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Overview
Description
5-(2-Fluoro-5-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 2-fluoro-5-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methoxyphenyl)picolinic acid typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with picolinic acid derivatives. One common method involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluoro-5-methoxyphenylboronic acid is coupled with a halogenated picolinic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-5-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinic acid derivatives with various functional groups.
Scientific Research Applications
5-(2-Fluoro-5-methoxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for therapeutic purposes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-picolinic acid: Similar structure but lacks the methoxy group.
2-Fluoro-5-methoxybenzoic acid: Similar aromatic substitution pattern but different core structure.
5-Methoxy-2-picolinic acid: Similar structure but lacks the fluorine atom
Uniqueness
5-(2-Fluoro-5-methoxyphenyl)picolinic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-3-4-11(14)10(6-9)8-2-5-12(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDZULFVKAUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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